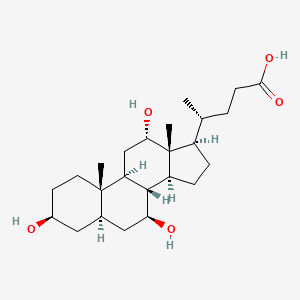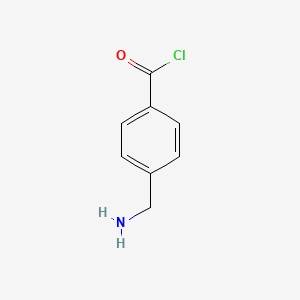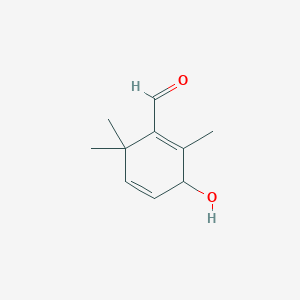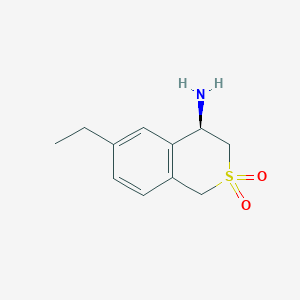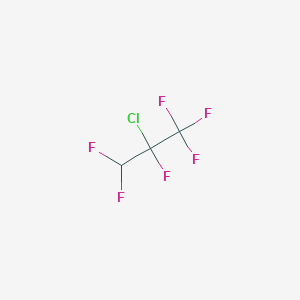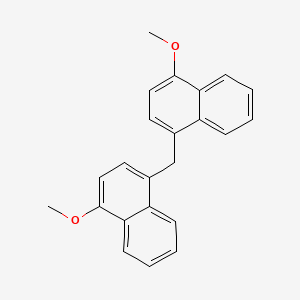
1,1'-Methylenebis(4-methoxynaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-methoxynaphthalene) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, characterized by the presence of methylene and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methoxynaphthalene) typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group bridges two 4-methoxynaphthalene units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methoxynaphthalene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,1’-Methylenebis(4-methoxynaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methoxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(4-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-Methylenebis(4-isopropylphenol): Contains isopropyl groups instead of methoxy groups.
1,1’-Methylenebis(4-tert-butylphenol): Features tert-butyl groups in place of methoxy groups.
Uniqueness
1,1’-Methylenebis(4-methoxynaphthalene) is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further chemical modification, making this compound versatile for various applications .
Properties
CAS No. |
2388-43-4 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxynaphthalen-1-yl)methyl]naphthalene |
InChI |
InChI=1S/C23H20O2/c1-24-22-13-11-16(18-7-3-5-9-20(18)22)15-17-12-14-23(25-2)21-10-6-4-8-19(17)21/h3-14H,15H2,1-2H3 |
InChI Key |
ROHJMGHDYHGGIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
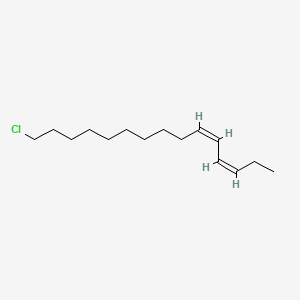
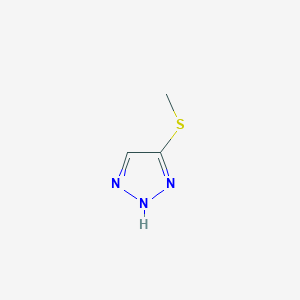

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)

